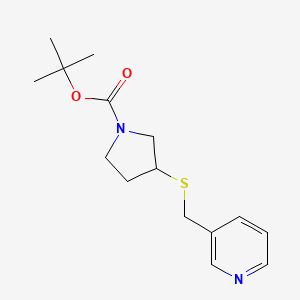
((2-Chloro-2-propenyl)oxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Chloro-2-propenyl)oxy)benzene: is an organic compound with the molecular formula C9H9ClO It is characterized by the presence of a benzene ring substituted with a ((2-chloro-2-propenyl)oxy) group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ((2-Chloro-2-propenyl)oxy)benzene typically begins with benzene and 2-chloro-2-propen-1-ol.
Reaction Conditions: The reaction involves the formation of an ether bond between the benzene ring and the 2-chloro-2-propenyl group. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of 2-chloro-2-propen-1-ol is replaced by the benzene ring.
Catalysts and Solvents: Common catalysts for this reaction include strong acids such as sulfuric acid or Lewis acids like aluminum chloride. Solvents such as dichloromethane or toluene are often used to facilitate the reaction.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: ((2-Chloro-2-propenyl)oxy)benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include ((2-hydroxy-2-propenyl)oxy)benzene, ((2-amino-2-propenyl)oxy)benzene, or ((2-mercapto-2-propenyl)oxy)benzene.
Oxidation Products: Epoxides or other oxidized derivatives.
Reduction Products: Alcohols or alkanes.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: ((2-Chloro-2-propenyl)oxy)benzene is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Polymer Production: this compound is used in the production of specialty polymers with unique properties.
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives due to its reactive functional groups.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: ((2-Chloro-2-propenyl)oxy)benzene can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Mechanistic Insights:
Nucleophilic Attack: The chlorine atom in the ((2-chloro-2-propenyl)oxy) group is susceptible to nucleophilic attack, leading to the formation of various substitution products.
Oxidation and Reduction: The compound’s double bond and ether linkage make it a target for oxidation and reduction reactions, altering its chemical structure and reactivity.
類似化合物との比較
((2-Bromo-2-propenyl)oxy)benzene: Similar structure but with a bromine atom instead of chlorine.
((2-Iodo-2-propenyl)oxy)benzene: Similar structure but with an iodine atom instead of chlorine.
((2-Hydroxy-2-propenyl)oxy)benzene: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in ((2-Chloro-2-propenyl)oxy)benzene makes it more reactive in nucleophilic substitution reactions compared to its bromo and iodo analogs.
Applications: The specific reactivity and stability of this compound make it particularly useful in certain industrial and pharmaceutical applications where other similar compounds may not be as effective.
特性
CAS番号 |
53299-53-9 |
|---|---|
分子式 |
C9H9ClO |
分子量 |
168.62 g/mol |
IUPAC名 |
2-chloroprop-2-enoxybenzene |
InChI |
InChI=1S/C9H9ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChIキー |
AJVWOOHXLSXQSU-UHFFFAOYSA-N |
正規SMILES |
C=C(COC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


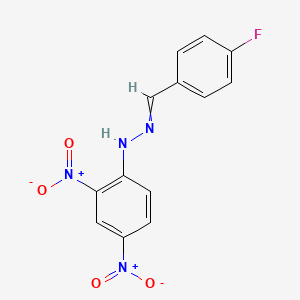
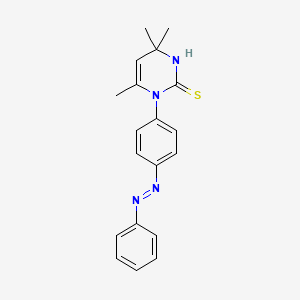

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
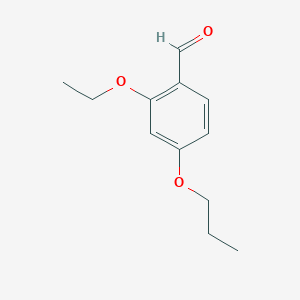
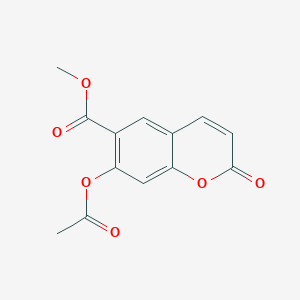
![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
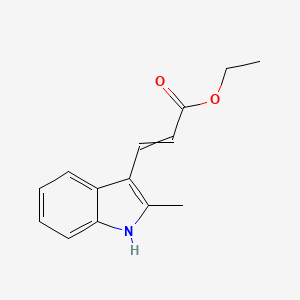
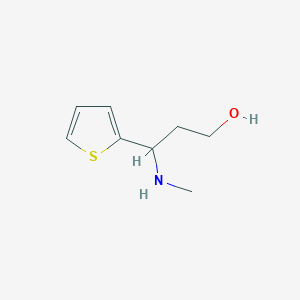
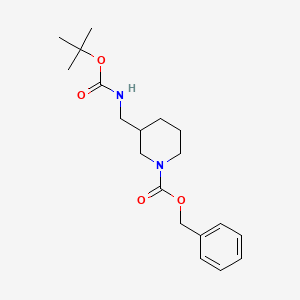
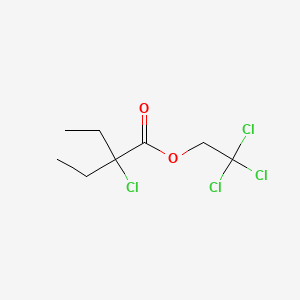
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
